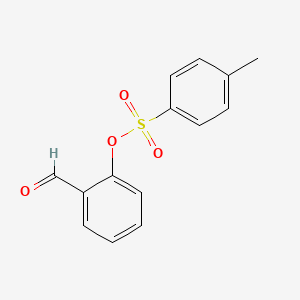

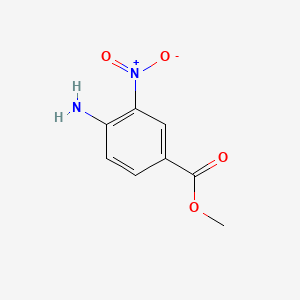

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heterocyclic compounds like isoquinolines is addressed in the second paper, where a one-pot synthesis involving aryl ketones, hydroxylamine, and alkynes is described. This process includes condensation, rhodium(III)-catalyzed C-H bond activation, and cyclization, which could be relevant to the synthesis of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid .

Molecular Structure Analysis

While the exact molecular structure of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid is not analyzed in the provided papers, the structure of related compounds, such as those formed from 5-(6-Carboxypyridin-3-yl)isophthalic acid, is discussed. These compounds exhibit a range of dimensionalities from 0D to 3D, which suggests that the target compound may also exhibit complex structural characteristics .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid. However, the synthesis paper indicates that the related heterocyclic compounds can be formed through reactions involving C-H bond activation and cyclization, which may also apply to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid are not directly discussed in the provided papers. Nonetheless, the first paper mentions the use of IR spectroscopy, thermogravimetric, and elemental analysis for characterizing the synthesized compounds, which implies that similar methods could be used to determine the properties of the compound of interest .

Applications De Recherche Scientifique

Synthesis of New Compounds

Synthesis and Chemical Reactions

Quinoline derivatives have been extensively studied for their synthetic applications. For example, the synthesis of new trans-tetrahydroisoquinolinones involves the transformation of carboxylic acid groups into cyclic aminomethyl groups, demonstrating the importance of quinoline and its derivatives in the development of pharmacologically interesting compounds (Kandinska, Kozekov, & Palamareva, 2006). Similarly, the catalytic C-H functionalization of cyclic amines showcases the utility of pyridine and related structures in organic synthesis, highlighting the significance of quinoline derivatives in facilitating complex chemical transformations (Kang, Richers, Sawicki, & Seidel, 2015).

Supramolecular Chemistry

Supramolecular Synthons and Crystal Engineering

Quinoline derivatives participate in the formation of supramolecular synthons, exemplified by the study of carboxylic acid-pyridine interactions in crystal structures. These interactions are crucial for designing new materials and understanding molecular assembly processes (Vishweshwar, Nangia, & Lynch, 2002).

Photocatalysis and Solar Cells

Photocatalytic Applications and Solar Energy

The development of dye-sensitized solar cells (DSCs) benefits from the study of quinoline derivatives, such as the synthesis of Ru(II) sensitizers. These compounds, with their carboxylic acid anchoring groups, demonstrate the potential of quinoline derivatives in converting solar energy into electricity, highlighting their importance in renewable energy research (Chou et al., 2014).

Coordination Chemistry

Metal-Organic Frameworks (MOFs)

The use of aromatic tricarboxylic acids derived from pyridine in the synthesis of metal(II) coordination compounds showcases the versatility of quinoline derivatives in forming various dimensional structures. These structures have applications in catalysis, magnetic, luminescent properties, and photocatalysis, demonstrating the compound's potential in creating multifunctional materials (Zhao et al., 2019).

Propriétés

IUPAC Name |

6-propan-2-yl-2-pyridin-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11(2)12-6-7-15-13(9-12)14(18(21)22)10-17(20-15)16-5-3-4-8-19-16/h3-11H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUCDCVAOWLHDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)